N-(4-hydroxyoxolan-3-yl)acetamide
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Overview
Description
N-(4-hydroxyoxolan-3-yl)acetamide: is an organic compound with the molecular formula C₆H₁₁NO₃ It is characterized by the presence of a hydroxy group attached to an oxolane ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyoxolan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyoxolane with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetamide group facilitated by the presence of the hydroxy group on the oxolane ring.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyoxolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of an oxolane-3-one derivative.
Reduction: The acetamide group can be reduced to form an amine, leading to the formation of N-(4-hydroxyoxolan-3-yl)amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxolane-3-one derivatives.
Reduction: Formation of N-(4-hydroxyoxolan-3-yl)amine.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(4-hydroxyoxolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-hydroxyoxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and acetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-hydroxyoxolan-3-yl)amine: Similar structure but with an amine group instead of an acetamide group.
4-hydroxyoxolane: Lacks the acetamide group, making it less versatile in certain reactions.
N-(4-hydroxyoxolan-3-yl)carboxamide: Contains a carboxamide group instead of an acetamide group.
Uniqueness: N-(4-hydroxyoxolan-3-yl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the oxolane ring. This combination allows for a wide range of chemical reactions and potential applications in various fields. Its versatility and potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)acetamide |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
OWIQIUKFPXWKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1COCC1O |
Origin of Product |
United States |
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